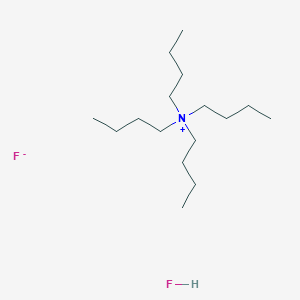
1,5-Dichloro-2,4-difluorobenzene
Übersicht
Beschreibung
1,5-Dichloro-2,4-difluorobenzene is a chemical compound with the molecular formula C6H2Cl2F2 . It is a clear colorless to light yellow liquid .
Synthesis Analysis
1-Chloro-2,4-difluorobenzene was used in the preparation of a series of benzonorbornadienes. It was also used in the preparation of difluoroarenes . More detailed synthesis methods are not available in the search results.
Molecular Structure Analysis
The molecular weight of 1,5-Dichloro-2,4-difluorobenzene is 182.98 g/mol . The IUPAC Standard InChI is InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . The Canonical SMILES is C1=C(C(=CC(=C1F)Cl)Cl)F .
Physical And Chemical Properties Analysis
1,5-Dichloro-2,4-difluorobenzene has a molecular weight of 182.98 g/mol . It has a XLogP3-AA of 3.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass is 181.9501618 g/mol . Its topological polar surface area is 0 Ų . It has a heavy atom count of 10 . Its complexity is 108 .
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
- 1,5-Dichloro-2,4-difluorobenzene is recognized for its role in organometallic chemistry. Fluorobenzenes like this compound are used as solvents or ligands in transition-metal-based catalysis due to their reduced ability to donate π-electron density. This quality makes them useful in a range of chemical reactions, including C-H and C-F bond activation reactions with metal complexes (Pike, Crimmin & Chaplin, 2017).
Synthesis of Aromatic Compounds
- The compound has been utilized in the synthesis of various aromatic compounds. For instance, different methods have been explored for synthesizing difluoroaniline, a chemical derived from dichlorobenzenes like 1,5-Dichloro-2,4-difluorobenzene. These methods often involve reactions like nitration, fluorination, and dechlorination (Pews & Gall, 1991).
Biodegradation Research
- In environmental science, research has been conducted on the biodegradation of difluorobenzenes, which includes compounds similar to 1,5-Dichloro-2,4-difluorobenzene. Studies focus on microbial strains capable of degrading these compounds, which are common intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals (Moreira et al., 2009).
Molecular Structure Studies
- The molecular structures of dihalobenzenes, including those similar to 1,5-Dichloro-2,4-difluorobenzene, have been studied to understand their relative stabilities and properties. Computational models and experiments have been used to analyze these structures, contributing to theoretical chemistry (Taskinen, 2000).
Vibrational Spectroscopy
- Vibrational spectroscopy has been applied to study the Raman and infrared spectra of trisubstituted benzenes, including those related to 1,5-Dichloro-2,4-difluorobenzene. These studies help in understanding the vibrational modes and molecular interactions in such compounds (Aralakkanavar et al., 1992).
Eigenschaften
IUPAC Name |
1,5-dichloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMVMLHBNGAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449591 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2,4-difluorobenzene | |
CAS RN |
2253-30-7 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

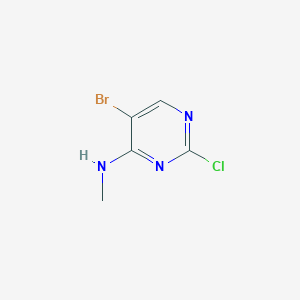
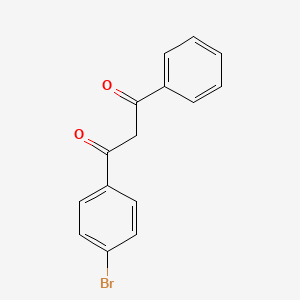


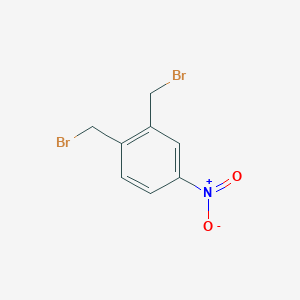


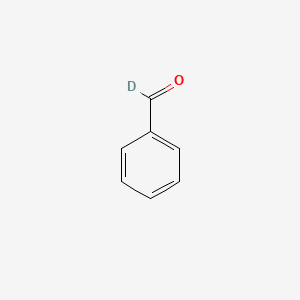
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)



